1-Oxaspiro[4.5]decan-4-one
Overview
Description
1-Oxaspiro[45]decan-4-one is a spirocyclic compound characterized by a unique structure where a tetrahydrofuran ring is fused to a cyclohexanone ring
Mechanism of Action
Target of Action
It’s known that the compound is synthesized via a lewis acid-catalyzed prins/pinacol cascade process . This process is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .
Mode of Action
The mode of action of 1-Oxaspiro[4.5]decan-4-one involves its interaction with its targets, which are likely to be a variety of aldehydes . The compound is synthesized through a cascade of Prins/pinacol rearrangement . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .
Biochemical Pathways
The compound is known to be synthesized from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of prins/pinacol rearrangement . This suggests that the compound may affect pathways involving these substances.
Result of Action
It’s known that the compound is synthesized via a novel lewis acid-catalyzed prins/pinacol cascade process . This suggests that the compound may have effects related to this process.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oxaspiro[4.5]decan-4-one can be synthesized through a Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of oxaspirocycles with high selectivity and yield . The reaction typically employs a Lewis acid such as boron trifluoride etherate (BF3·OEt2) in dichloromethane (DCM) at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed under anhydrous conditions.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
1-Oxaspiro[4.5]decan-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[4.5]decan-2-one: Another spirocyclic compound with similar structural features but differing in the position of the oxygen atom.
1,4-Dioxaspiro[4.5]decan-8-one: Contains an additional oxygen atom in the spirocyclic ring, leading to different chemical properties.
Uniqueness
1-Oxaspiro[4.5]decan-4-one is unique due to its specific spirocyclic structure, which imparts distinct reactivity and potential applications compared to other spirocyclic compounds. Its ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable compound in research and industry.
Properties
IUPAC Name |
1-oxaspiro[4.5]decan-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-4-7-11-9(8)5-2-1-3-6-9/h1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQQXBSYISQVNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)CCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536510 | |
Record name | 1-Oxaspiro[4.5]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22929-53-9 | |
Record name | 1-Oxaspiro[4.5]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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